molecular formula C7H11NOS B2706620 9-Thia-3-azabicyclo[4.2.1]nonan-4-one CAS No. 51030-34-3

9-Thia-3-azabicyclo[4.2.1]nonan-4-one

Cat. No.: B2706620
CAS No.: 51030-34-3
M. Wt: 157.23
InChI Key: NWIQYRZODMFCAC-UHFFFAOYSA-N
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Description

9-Thia-3-azabicyclo[4.2.1]nonan-4-one is a synthetically versatile heterobicyclic compound with the molecular formula C7H11NOS . Its structure integrates nitrogen and sulfur atoms within a bridged bicyclic[4.2.1]nonane framework, making it a valuable scaffold for medicinal chemistry and drug discovery. The compound is characterized by its SMILES representation C1CC2CNC(=O)CC1S2 . This core structure is of significant interest in pharmacological research, particularly in the development of compounds that target the central nervous system. Derivatives based on the 9-azabicyclo[4.2.1]nonane cage are key structural components of several alkaloids and synthetic analogues that act as agonists for nicotinic acetylcholine receptors (nAChRs) . These receptors are critical targets for investigating new therapeutic agents for severe neurological disorders, including Parkinson’s and Alzheimer's diseases . The compound serves as a crucial precursor for constructing more complex, functionally substituted azabicycles with enhanced biological activity and binding properties. The provided compound is intended for research applications only, such as use as a reference standard, a building block in organic synthesis, or a core scaffold in the design of novel bioactive molecules. It is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-thia-3-azabicyclo[4.2.1]nonan-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NOS/c9-7-3-5-1-2-6(10-5)4-8-7/h5-6H,1-4H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIQYRZODMFCAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9 Thia 3 Azabicyclo 4.2.1 Nonan 4 One

Key Cyclization Reactions in Bicyclic Framework ConstructionThe pivotal cyclization reactions that would be necessary to construct this unique bicyclic framework have not been documented.

While the synthesis of other bicyclic systems, such as 2,4-diaryl-3-azabicyclo[3.3.1]nonanones via the Mannich reaction, is well-established, these methods are not directly applicable to the [4.2.1] system . chemijournal.com The development of a synthetic route to 9-Thia-3-azabicyclo[4.2.1]nonan-4-one would represent a novel contribution to heterocyclic chemistry. Such an endeavor would require significant research and development to establish viable synthetic strategies.

Intramolecular Ring Closure Reactions

Intramolecular cyclization is a powerful strategy for the formation of bicyclic systems from appropriately substituted monocyclic precursors. In the context of this compound, a plausible approach involves the cyclization of a functionalized cyclooctane (B165968) derivative.

One hypothetical route could commence with a cyclooctene (B146475) precursor bearing a thioether and a protected amine or a precursor to the lactam functionality. For instance, an amino acid derivative with a thioether-containing side chain tethered to a cyclooctene ring could be a key intermediate. The formation of the lactam ring could then be achieved through an intramolecular amidation reaction. Such reactions are often promoted by peptide coupling agents or by heating to induce lactamization.

Another potential intramolecular ring closure strategy could involve the cyclization of a halo-substituted thioether-containing cyclooctyl amide. The presence of a suitable leaving group would facilitate an intramolecular nucleophilic substitution by the nitrogen atom of the amide, thus forging the bicyclic framework. The success of such a strategy would be highly dependent on the stereochemical and conformational preferences of the cyclooctane ring, which would govern the proximity of the reacting functional groups.

Precursor Type Reaction Key Reagents Product
Thioether-containing cyclooctyl amino acidIntramolecular AmidationPeptide coupling agents (e.g., DCC, EDC)This compound
Halo-substituted thioether-containing cyclooctyl amideIntramolecular Nucleophilic SubstitutionBase (e.g., NaH, K2CO3)This compound

Transannular Cyclizations

Transannular cyclizations are a hallmark of medium-sized ring chemistry, where the proximity of atoms across the ring allows for bond formation to generate bicyclic systems. For the synthesis of this compound, a transannular reaction within a cyclooctene ring is a highly attractive and potentially stereoselective approach.

A plausible transannular strategy could involve the reaction of a cyclooctadiene with a sulfur-containing reagent to introduce the thioether bridge, followed by functionalization to install the nitrogen and carbonyl functionalities. For example, the treatment of cycloocta-1,5-diene (B8815838) with a sulfur electrophile could lead to a transannular addition product, forming the 9-thiabicyclo[4.2.1]nonane skeleton. Subsequent oxidation and functional group manipulations would then be required to introduce the lactam moiety.

Alternatively, a pre-functionalized cyclooctene derivative containing both a thioether and an amine could undergo a transannular aminocyclization. This could be promoted by an electrophilic activation of the double bond, followed by the nucleophilic attack of the amine from the opposite side of the ring. The resulting bicyclic amine could then be oxidized to the corresponding lactam.

Starting Material Key Transformation Potential Reagents Intermediate/Product
Cycloocta-1,5-dieneTransannular ThioetherificationSulfur electrophiles (e.g., SCl2)Functionalized 9-thiabicyclo[4.2.1]nonane
Thioether-containing cyclooctenyl amineTransannular AminocyclizationElectrophilic halogenating agents (e.g., NBS, I2)Functionalized 9-Thia-3-azabicyclo[4.2.1]nonane

Mechanistic Studies of Critical Transformations

The successful synthesis of this compound would rely on a number of critical chemical transformations. Understanding the mechanisms of these reactions is paramount for optimizing reaction conditions and achieving the desired chemical architecture.

Investigation of Beckmann Rearrangement in Lactam Formation

The Beckmann rearrangement is a classic and powerful method for the synthesis of amides and lactams from oximes. wikipedia.org In the context of synthesizing this compound, this reaction could be employed to form the lactam ring from a precursor bicyclic ketoxime. The precursor, this compound oxime, would first be synthesized from the corresponding ketone.

The mechanism of the Beckmann rearrangement is initiated by the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). byjus.com This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion. Subsequent hydrolysis of the nitrilium ion yields the lactam. masterorganicchemistry.com The stereochemistry of the migrating group is crucial, and for bicyclic systems, the rigidity of the framework dictates which carbon atom migrates. wikipedia.org

For the this compound oxime, the migration of the bridgehead carbon would lead to the desired lactam structure. The reaction is typically catalyzed by strong acids such as sulfuric acid or polyphosphoric acid, but milder reagents have also been developed. wikipedia.org

Step Description
1Protonation of the oxime hydroxyl group.
2Concerted migration of the anti-periplanar alkyl group to the nitrogen atom with concomitant loss of water.
3Formation of a nitrilium ion intermediate.
4Attack of water on the nitrilium ion.
5Tautomerization to the stable lactam.

Palladium-Catalyzed Cross-Coupling Strategies for Precursor Elaboration

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov These reactions would be instrumental in the synthesis of functionalized cyclooctene or cyclooctane precursors required for the subsequent cyclization to form this compound.

For instance, a Suzuki or Stille coupling could be used to introduce a carbon-based functional group onto a halogenated cyclooctene derivative. This functional group could then be elaborated to form the part of the ring that will become the lactam. Similarly, a Buchwald-Hartwig amination could be employed to directly introduce a protected amine onto a cyclooctenyl halide or triflate, setting the stage for an intramolecular amidation or other cyclization strategies. nih.gov

The general catalytic cycle for these reactions involves oxidative addition of the palladium(0) catalyst to the organic halide, followed by transmetalation with the organometallic reagent (in the case of Suzuki or Stille) or coordination of the amine (for Buchwald-Hartwig), and finally, reductive elimination to yield the product and regenerate the palladium(0) catalyst. mdpi.com The choice of ligands on the palladium catalyst is crucial for the efficiency and selectivity of these reactions. rsc.org

Iron-Catalyzed Cross-Coupling Approaches for Carbon-Carbon Bond Formation

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and economical alternative to palladium-catalyzed methods for C-C bond formation. researchgate.net These reactions could be particularly useful for the synthesis of precursors to this compound, especially for large-scale applications.

Iron catalysts can mediate the coupling of Grignard reagents with organic halides to form new carbon-carbon bonds. rochester.edu For example, a functionalized cyclooctenyl halide could be coupled with an alkyl or aryl Grignard reagent in the presence of an iron catalyst to build up the carbon skeleton of the precursor molecule. The mechanism of iron-catalyzed cross-coupling is often debated and can involve radical pathways or organoiron intermediates. researchgate.net

Recent advances have also demonstrated the utility of iron in C-H activation reactions, which could provide a more direct route to functionalized precursors by avoiding the need for pre-halogenated starting materials. researchgate.net

Stereoselective Synthesis of Enantiopure this compound and Analogues

The development of stereoselective synthetic routes is a cornerstone of modern pharmaceutical and materials science. For a chiral molecule like this compound, obtaining enantiomerically pure forms is of significant interest.

An enantioselective synthesis could be achieved through various strategies. One approach would be to start from a chiral pool material, a readily available enantiopure natural product, and transform it through a series of stereocontrolled reactions into the target molecule.

Alternatively, an asymmetric catalytic reaction could be employed at a key step to introduce the desired stereochemistry. For example, an asymmetric intramolecular Diels-Alder reaction could be used to construct a bicyclic precursor with high enantioselectivity. nih.gov Another possibility is the use of a chiral catalyst in a transannular cyclization reaction to control the stereochemical outcome.

Enzymatic resolutions are also a powerful tool for separating enantiomers. A racemic mixture of this compound or a suitable precursor could be subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the two. For instance, lipases are known to catalyze the enantioselective hydrolysis or acylation of alcohols and esters, and could potentially be used to resolve a precursor alcohol. researchgate.net

Strategy Description Example
Chiral Pool SynthesisUtilization of a readily available enantiopure starting material.Derivatization of a chiral amino acid or sugar.
Asymmetric CatalysisUse of a chiral catalyst to induce stereoselectivity in a key reaction.Asymmetric intramolecular cyclization. nih.gov
Enzymatic ResolutionSeparation of enantiomers using an enzyme that selectively reacts with one enantiomer.Lipase-catalyzed resolution of a precursor alcohol. researchgate.net
Diastereoselective SynthesisUse of a chiral auxiliary to direct the stereochemical outcome of a reaction.Formation of a diastereomeric intermediate that can be separated.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, allowing for the diastereoselective formation of new stereocenters. In the context of this compound synthesis, a chiral auxiliary could be temporarily incorporated into a precursor molecule to direct the formation of the bicyclic ring system.

One plausible strategy involves the use of a chiral amine as the auxiliary, which would form a part of the lactam ring. For instance, a derivative of a chiral amino acid could be employed. The synthesis would likely commence with the attachment of a sulfur-containing side chain to the chiral amine, followed by a ring-closing reaction to form the bicyclic structure. The stereochemistry of the final product would be influenced by the chiral auxiliary, which can be subsequently cleaved to yield the enantiomerically enriched target compound.

Table 1: Common Chiral Auxiliaries and Their Potential Application

Chiral AuxiliaryClassPotential Attachment PointKey Transformation
Evans' OxazolidinonesAmino alcohol derivativeAcylation to form an amideDiastereoselective alkylation or aldol (B89426) reaction
(S)- or (R)-PhenylethylamineChiral amineFormation of an amide or imineDiastereoselective cyclization
CamphorsultamSulfonamideAcylation to form an N-acylsultamDiastereoselective conjugate addition or alkylation

The choice of chiral auxiliary is critical and would depend on the specific synthetic route and the desired stereochemical outcome. The efficiency of the diastereoselective step and the ease of auxiliary removal are key considerations in this approach.

Asymmetric Catalysis in Key Steps

Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules. A key step in the synthesis of this compound, such as a cyclization or a carbon-carbon bond-forming reaction, could be rendered enantioselective through the use of a chiral catalyst.

For example, a transition-metal catalyzed intramolecular cyclization of a suitably functionalized acyclic precursor could be a viable route. A chiral ligand coordinated to the metal center would create a chiral environment, favoring the formation of one enantiomer over the other.

Table 2: Potential Asymmetric Catalytic Reactions

Reaction TypeCatalyst SystemPotential Substrate
Intramolecular Heck ReactionPd(OAc)₂ / Chiral Phosphine LigandAcyclic precursor with an aryl halide and an alkene moiety
Ring-Closing Metathesis (RCM)Ru-based catalyst with a chiral N-heterocyclic carbene (NHC) ligandDienic amino-thioester
Asymmetric [3+2] CycloadditionChiral Lewis Acid or OrganocatalystPrecursors forming a three-atom and a two-atom component in situ

The development of such a catalytic system would require careful optimization of the catalyst, ligand, solvent, and reaction conditions to achieve high enantioselectivity and yield.

Diastereoselective Control in Bicyclic Ring Formation

The formation of the bicyclo[4.2.1]nonane ring system involves the creation of multiple stereocenters. Diastereoselective control is therefore crucial to obtain the desired isomer. This can be achieved through various strategies, including substrate-controlled and reagent-controlled methods.

In a substrate-controlled approach, existing stereocenters in the starting material direct the stereochemical outcome of subsequent reactions. For instance, starting from a chiral pool material, such as an amino acid or a sugar, would introduce predefined stereocenters that can influence the facial selectivity of a ring-closing reaction.

A potential diastereoselective approach could involve an intramolecular Michael addition. A precursor containing a nucleophilic thiol and an α,β-unsaturated amide moiety could undergo cyclization, with the stereochemistry of the newly formed centers being controlled by the geometry of the transition state. The use of specific reagents or reaction conditions can favor one transition state over another, leading to a high diastereomeric excess. For instance, the synthesis of a related 1-Aza-8-thiabicyclo[4.2.1]nona-2,4-diene 8,8-dioxide has been reported, showcasing a route to a similar bicyclic framework. nih.gov

Synthetic Route Optimization and Process Chemistry Considerations

Key considerations for process optimization would include:

Convergent vs. Linear Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often more efficient for complex targets than a linear sequence.

Atom Economy: Reactions with high atom economy, where most of the atoms of the reactants are incorporated into the final product, are preferred.

Catalyst Efficiency and Recovery: In asymmetric catalytic steps, the catalyst loading should be minimized, and methods for catalyst recovery and reuse should be developed.

Purification Methods: Chromatographic purifications should be avoided where possible in favor of crystallization or distillation, which are more amenable to large-scale production.

Green Chemistry Principles: The use of hazardous reagents and solvents should be minimized, and environmentally benign alternatives should be sought.

Table 3: Comparison of Potential Synthetic Strategies

StrategyAdvantagesDisadvantages
Chiral Auxiliary-Mediated SynthesisGenerally reliable and predictable stereochemical outcomes.Stoichiometric use of the auxiliary, additional steps for attachment and removal.
Asymmetric CatalysisHigh efficiency (low catalyst loading), atom economical.Development of a suitable catalyst system can be challenging and time-consuming.
Diastereoselective SynthesisCan be highly efficient if substrate control is effective.May require access to specific chiral starting materials.

Ultimately, the choice of the optimal synthetic route will depend on a careful evaluation of these factors, balancing the elegance of the chemistry with the practical considerations of large-scale production.

Chemical Reactivity and Transformations of 9 Thia 3 Azabicyclo 4.2.1 Nonan 4 One

Reactivity of the Lactam Functionality

The lactam ring in 9-thia-3-azabicyclo[4.2.1]nonan-4-one is a key site for chemical modifications. Its reactivity is influenced by the inherent strain of the bicyclic system and the electronic properties of the amide bond.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Carbon

The carbonyl carbon of the lactam is susceptible to attack by nucleophiles, leading to ring-opening or modification of the acyl group. The outcomes of these reactions are highly dependent on the nature of the nucleophile and the reaction conditions. While specific studies on this compound are not extensively documented, the general principles of lactam chemistry suggest that strong nucleophiles can effect the cleavage of the amide bond.

Table 1: Hypothetical Nucleophilic Acyl Substitution Reactions

Nucleophile Reagent/Conditions Expected Product
Hydroxide NaOH (aq), Heat Ring-opened amino acid
Alkoxide NaOR, ROH Ring-opened amino ester
Grignard Reagent RMgX, Et2O Ring-opened amino ketone/alcohol

Note: This table represents expected reactivity based on general principles of lactam chemistry, as specific experimental data for this compound is limited in publicly available literature.

Selective Reduction of the Lactam Moiety

The reduction of the lactam carbonyl group to an amine can be achieved using powerful reducing agents. This transformation is valuable for accessing the corresponding bicyclic amine, 9-thia-3-azabicyclo[4.2.1]nonane. The choice of reducing agent is crucial to avoid undesired side reactions, such as the reduction of the thioether.

Table 2: Potential Conditions for Selective Lactam Reduction

Reagent Solvent Expected Product
Borane-tetrahydrofuran complex (B2H6/THF) THF 9-Thia-3-azabicyclo[4.2.1]nonane

Note: The feasibility and selectivity of these reductions on the specific this compound scaffold would require experimental verification.

N-Functionalization of the Bridged Nitrogen Atom

The nitrogen atom of the lactam, being part of a secondary amide, can potentially undergo functionalization. However, the bicyclic nature of the compound may impose steric constraints that influence the feasibility of such reactions. Typical N-functionalization reactions include alkylation, acylation, and protection.

Transformations Involving the Bridged Sulfur Atom

The thioether bridge is another reactive center in the molecule, susceptible to oxidation and participating in rearrangements.

Oxidation Reactions of the Thioether Moiety

The sulfur atom can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone. These transformations can significantly alter the electronic and steric properties of the molecule, potentially influencing the reactivity of the lactam functionality. The degree of oxidation can be controlled by the choice of the oxidizing agent and the stoichiometry. A related compound, 3,4-dibromo-9-thia-1-azabicyclo[4.2.1]nonane 9,9-dioxide, highlights the accessibility of the sulfone oxidation state in this bicyclic system.

Table 3: Potential Oxidation Reactions of the Thioether

Oxidizing Agent Stoichiometry Expected Product
Sodium periodate (B1199274) (NaIO4) 1 equivalent This compound 9-oxide (Sulfoxide)
meta-Chloroperoxybenzoic acid (m-CPBA) 1 equivalent This compound 9-oxide (Sulfoxide)
meta-Chloroperoxybenzoic acid (m-CPBA) >2 equivalents This compound 9,9-dioxide (Sulfone)

Note: These are plausible reaction pathways based on general thioether chemistry.

Sulfur-Mediated Rearrangements and Eliminations

The presence of the sulfur atom can facilitate skeletal rearrangements or elimination reactions, particularly upon activation of the sulfur (e.g., through S-alkylation) or adjacent positions. The specific pathways for such transformations in the this compound system are not well-established in the literature but represent an area for potential synthetic exploration.

Reactivity of the Bicyclic Framework under Various Reaction Conditions

While specific studies on the ring expansion and contraction of this compound are not extensively documented, analogies can be drawn from related bicyclic systems. Ring expansion of bicyclic lactams can be achieved through various methods, including the Beckmann rearrangement of corresponding bicyclic ketoximes or photochemical methods. For instance, the Hofmann-Löffler-Freytag reaction offers a potential pathway for the conversion of macrocyclic lactams into bicyclic structures, a process that could theoretically be reversed or modified to achieve ring expansion or contraction in a system like this compound.

Ring contraction, on the other hand, could potentially be initiated by reactions that lead to the cleavage of one of the rings. For example, oxidative cleavage of the seven-membered ring could lead to a functionalized five-membered ring system. The Favorskii rearrangement of α-halo ketones derived from the bicyclic framework could also be a plausible route for ring contraction. The presence of the sulfur atom could also be exploited; for instance, enzymatic ring contraction has been observed in the biosynthesis of sulfur-containing cyclopentachromones from a xanthone (B1684191) precursor, suggesting that biocatalytic approaches could be explored for the structural modification of this bicyclic system. nih.gov

Table 1: Potential Ring Expansion and Contraction Strategies

Transformation Reagents/Conditions Potential Product Type
Ring Expansion Beckmann rearrangement of the corresponding ketoxime Expanded bicyclic lactam
Ring Expansion Photochemical rearrangement Isomeric bicyclic lactam
Ring Contraction Oxidative cleavage (e.g., Ozonolysis) Functionalized monocyclic system
Ring Contraction Favorskii rearrangement of α-halo derivative Contracted bicyclic system

The hydrocarbon bridge of the bicyclo[4.2.1]nonane system presents several sites for potential functionalization. The regioselectivity of these reactions would be influenced by the steric accessibility of the C-H bonds and the directing effects of the lactam and thioether functionalities.

Directed C-H functionalization, utilizing the coordinating ability of the lactam carbonyl or the sulfur atom with a transition metal catalyst, could offer a powerful strategy for the selective introduction of functional groups. For instance, rhodium-catalyzed C-H activation has been shown to be effective for the regioselective functionalization of arenes and heterocycles. rsc.org Similar strategies could be adapted for the targeted modification of the hydrocarbon bridge in this compound.

Free radical halogenation could provide a route to functionalized derivatives, although this approach may suffer from a lack of selectivity. However, the bridgehead positions are often less reactive in radical reactions. The presence of the sulfur atom might also influence the regioselectivity of radical reactions due to the potential for radical stabilization on adjacent carbon atoms.

Derivatization Strategies for Advanced Synthetic Intermediates

The this compound scaffold can be derivatized at several positions to generate advanced synthetic intermediates.

N-Functionalization: The nitrogen atom of the lactam can be functionalized via alkylation, acylation, or arylation reactions. These modifications can be used to introduce a variety of substituents, altering the steric and electronic properties of the molecule and providing handles for further transformations.

α-Functionalization of the Lactam: The carbon atom alpha to the lactam carbonyl can be deprotonated using a strong base to form an enolate, which can then be reacted with various electrophiles to introduce substituents at this position. This strategy is a common method for the elaboration of lactam structures.

Sulfur Oxidation: The thioether bridge can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives would exhibit altered polarity and could serve as precursors for further reactions, such as Pummerer-type rearrangements or eliminations to introduce unsaturation.

Table 2: Derivatization Strategies and Potential Intermediates

Site of Derivatization Reaction Type Reagents Potential Intermediate
Lactam Nitrogen Alkylation Alkyl halide, Base N-Alkyl-9-thia-3-azabicyclo[4.2.1]nonan-4-one
α-Carbon to Carbonyl Enolate Alkylation LDA, Alkyl halide 2-Alkyl-9-thia-3-azabicyclo[4.2.1]nonan-4-one
Sulfur Bridge Oxidation m-CPBA, H₂O₂ This compound-9-oxide

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule with multiple functional groups like this compound, achieving chemo- and regioselectivity in chemical transformations is a significant challenge and a key aspect of its synthetic utility.

Chemoselectivity: When subjecting the molecule to reaction conditions that could potentially affect both the lactam and the thioether, the relative reactivity of these groups will determine the outcome. For example, in reduction reactions, a careful choice of reducing agent would be necessary to selectively reduce the lactam carbonyl without affecting the thioether. Conversely, certain oxidizing agents might selectively oxidize the sulfur atom without affecting the rest of the molecule. The principles of chemoselectivity, which exploit the differential reactivity of functional groups, are crucial for the controlled manipulation of this bicyclic system. acs.org

Regioselectivity: In reactions involving the functionalization of the carbon skeleton, such as C-H activation or electrophilic addition to a derived unsaturated system, the regioselectivity will be governed by a combination of electronic and steric factors. The inherent asymmetry of the bicyclic framework means that different carbon atoms will have distinct steric environments. Electronically, the inductive and mesomeric effects of the lactam and thioether functionalities will influence the reactivity of different parts of the molecule. For instance, in a potential deprotonation reaction, the acidity of the protons alpha to the lactam carbonyl would be significantly higher than those on the hydrocarbon bridge.

The study of chemo- and regioselectivity in the reactions of this compound is essential for unlocking its potential as a versatile building block in organic synthesis.

Spectroscopic and Structural Characterization Methodologies for 9 Thia 3 Azabicyclo 4.2.1 Nonan 4 One

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. For 9-Thia-3-azabicyclo[4.2.1]nonan-4-one, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments is required to assign all proton and carbon signals and to establish the connectivity and spatial relationships within the bicyclic framework. mdpi.comresearchgate.net

Two-dimensional (2D) NMR experiments are indispensable for mapping the complex spin systems within the this compound skeleton. nih.govnih.gov

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity through the aliphatic chains of the molecule. For instance, the protons on C5 would show a correlation to the bridgehead proton on C6, which in turn would couple to the protons on C7 and C8.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for definitively assigning the carbon signals based on their attached, and often more easily assigned, proton resonances.

A representative table of expected NMR assignments for the core structure is provided below, based on general principles and data from related structures.

PositionRepresentative ¹³C Shift (ppm)Representative ¹H Shift (ppm)Key HMBC Correlations (H to C)Key NOESY Correlations
C1 55-653.0-3.5C2, C5, C8H5, H8
C2 40-503.2-3.8C1, C4H8
C4 170-175---
C5 45-553.4-3.9C1, C4, C6H1, H6
C6 50-603.1-3.6C5, C7, C8H5, H7
C7 25-351.8-2.4C6, C8H6, H8
C8 30-402.0-2.6C1, C2, C6, C7H1, H2, H7
NH -6.0-7.5C2, C4H2, H5

Note: This table is illustrative. Actual chemical shifts can vary based on solvent and other experimental conditions.

Bicyclic systems like this compound can exist in multiple conformations that interconvert in solution. This dynamic behavior, often referred to as conformational fluxionality, can be studied using variable-temperature NMR, a technique known as dynamic NMR (DNMR).

By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At high temperatures, where ring inversion or bond rotation is fast on the NMR timescale, averaged signals are observed. As the temperature is lowered, this interconversion slows down, leading to signal broadening and eventual coalescence. At very low temperatures (the slow-exchange regime), separate signals for each distinct conformer may be resolved. lookchem.com Analysis of the coalescence temperature and line shapes allows for the calculation of the activation energy barrier (ΔG‡) for the conformational exchange process. frontiersin.org For example, studies on related bicyclic systems have used DNMR to quantify energy barriers to ring inversion and hindered rotation around amide bonds. lookchem.com

This compound possesses chiral centers, meaning it can exist as a pair of enantiomers. Standard NMR spectroscopy cannot distinguish between enantiomers. However, chiral NMR techniques can be employed to determine enantiomeric purity or enantiomeric excess (ee). This is typically achieved by one of two methods:

Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with an enantiomerically pure CDA to form a pair of diastereomers. Diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for their quantification by integration.

Chiral Solvating Agents (CSAs): The sample is dissolved in a solvent containing an enantiomerically pure CSA. The CSA forms transient, diastereomeric complexes with each enantiomer, which leads to a separation of their NMR signals.

These methods are essential for monitoring the success of asymmetric syntheses or chiral separations of the title compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformational state.

Functional GroupTechniqueExpected Wavenumber (cm⁻¹)Intensity
N-H (stretch) IR3200 - 3400Medium
C-H (stretch) IR, Raman2850 - 3000Strong (IR), Medium (Raman)
C=O (lactam) IR, Raman1650 - 1690Strong (IR), Medium (Raman)
N-H (bend) IR1510 - 1570Medium
C-N (stretch) IR1200 - 1350Medium
C-S (stretch) Raman600 - 800Medium-Strong (Raman)

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. scirp.org For this compound (molecular formula C₇H₁₁NOS), HRMS would provide an exact mass measurement of the molecular ion (or a quasi-molecular ion like [M+H]⁺), confirming its formula.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), would be used to study the fragmentation pathways. nih.gov The fragmentation pattern provides structural information by revealing characteristic neutral losses and daughter ions. For this bicyclic lactam, fragmentation would likely involve initial cleavage adjacent to the carbonyl group, the nitrogen, or the sulfur atom, followed by ring-opening and subsequent cleavages of the hydrocarbon skeleton. aip.org Predicted mass-to-charge ratios (m/z) for common adducts are listed below. uni.lu

Adduct TypePredicted m/z
[M+H]⁺ 158.06342
[M+Na]⁺ 180.04536
[M+K]⁺ 196.01930
[M]⁺ 157.05559

Data sourced from PubChem. uni.lu

X-ray Crystallography for Definitive Solid-State Structure and Absolute Stereochemistry Determination

While NMR spectroscopy reveals the structure in solution, single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. This technique yields precise data on bond lengths, bond angles, and torsional angles, defining the exact conformation of the bicyclic system. researchgate.net

For a chiral molecule like this compound, crystallographic analysis of an enantiomerically pure sample (or a salt with a chiral counterion) allows for the determination of its absolute stereochemistry using anomalous dispersion effects. This method provides the definitive R/S configuration of all stereocenters. The resulting crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the lactam N-H and C=O groups, which dictate the crystal packing arrangement.

ParameterDescription
Crystal System Describes the symmetry of the unit cell (e.g., Orthorhombic, Monoclinic).
Space Group Defines the specific symmetry elements within the crystal.
Unit Cell Dimensions The lengths (a, b, c) and angles (α, β, γ) of the unit cell.
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C=O, C-N, C-S).
**Bond Angles (°) **Angles formed by three connected atoms (e.g., C-N-C, N-C=O).
Torsional Angles (°) Defines the conformation of the rings and substituent orientations.

This table lists the key parameters that would be obtained from an X-ray crystallographic analysis.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Chiral Compound Analysis

Chiroptical spectroscopy, encompassing techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for the stereochemical analysis of chiral molecules. These methods measure the differential interaction of a chiral substance with left- and right-circularly polarized light, providing unique information about the three-dimensional arrangement of atoms.

Circular Dichroism (CD) spectroscopy measures the difference in absorption between left and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting CD spectrum, with its characteristic positive or negative bands (Cotton effects), is highly sensitive to the molecule's absolute configuration and conformation.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. An ORD spectrum provides information complementary to a CD spectrum and is also directly related to the stereochemistry of the molecule.

For a molecule like this compound, which contains stereocenters, these techniques would be crucial for determining its absolute configuration and studying its conformational dynamics in solution. The lactam chromophore within the bicyclic system is expected to give rise to distinct signals in both CD and ORD spectra. The sign and magnitude of these signals would be directly correlated to the spatial arrangement of the atoms comprising the bicyclic framework.

Research Findings and Data

Despite the theoretical applicability of these methods, dedicated research detailing the CD and ORD spectra for this compound has not been identified. In analogous bicyclic systems, researchers frequently combine experimental CD spectroscopy with time-dependent density functional theory (TD-DFT) calculations. nih.gov This approach allows for the simulation of theoretical CD spectra for different enantiomers, and by comparing these to the experimental spectrum, the absolute configuration of the compound can be unambiguously assigned. nih.gov

Studies on other bicyclic lactams and related azabicycles have successfully utilized these techniques to elucidate complex stereochemical relationships. nih.govresearchgate.net However, without specific experimental measurements or computational studies for this compound, no data tables or detailed findings can be presented. The potential for such analysis remains, pending future research into the synthesis and characterization of the enantiomers of this compound.

Theoretical and Computational Chemistry of 9 Thia 3 Azabicyclo 4.2.1 Nonan 4 One

Quantum Chemical Studies on Electronic Structure and Bonding Properties

Detailed quantum chemical studies specifically focused on 9-thia-3-azabicyclo[4.2.1]nonan-4-one, including in-depth molecular orbital analysis, electronic density distribution, atomic charges, and bond order analysis, are not extensively reported in the reviewed scientific literature. Such studies would typically involve sophisticated computational methods to provide a deeper understanding of the electronic nature of this bicyclic system.

Molecular Orbital Analysis and Electronic Density Distribution

Information regarding the molecular orbital analysis and electronic density distribution for this compound is not available in the reviewed sources. This type of analysis would be valuable for identifying the frontier molecular orbitals (HOMO and LUMO), which are key to predicting the molecule's reactivity and electronic transition properties.

Atomic Charges and Bond Order Analysis

Specific data on the atomic charges and bond order analysis for this compound were not found in the available literature. These analyses would provide quantitative insights into the distribution of electrons within the molecule and the nature of the chemical bonds, highlighting any unusual bonding characteristics.

Comprehensive Conformational Analysis

Molecular Mechanics and Molecular Dynamics Simulations to Explore Conformational Space

Specific molecular mechanics and molecular dynamics simulation studies to comprehensively explore the conformational space of this compound have not been reported in the searched literature. These methods would be instrumental in identifying the various low-energy conformations accessible to the molecule in different environments.

Density Functional Theory (DFT) Calculations for Energy Minima and Transition States

While DFT calculations are a powerful tool for determining the geometries and energies of energy minima and transition states, specific studies applying this method to this compound are not present in the reviewed literature. However, experimental crystallographic data has elucidated the stable conformation of the molecule in the solid state. X-ray diffraction studies have revealed that the seven-membered tetrahydro-1,4-thiapine ring adopts a twist-chair conformation. The five-membered ring, in turn, assumes an envelope conformation with the nitrogen atom positioned at the flap. In the crystal structure, molecules of this compound are interconnected by N—H⋯O hydrogen bonds, forming chains.

Table 1: Crystallographically Determined Conformational Features of this compound

Ring SystemConformationKey Feature
Seven-membered (tetrahydro-1,4-thiapine)Twist-chair-
Five-memberedEnvelopeNitrogen atom at the flap position

Data based on crystallographic studies.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

There are no available studies in the searched literature that report the prediction of spectroscopic parameters, such as NMR chemical shifts or vibrational frequencies, for this compound using computational methods. Such predictions would be highly valuable for complementing experimental spectroscopic data and aiding in the structural elucidation of this and related compounds.

Computational Prediction of Reaction Mechanisms and Energetics

Computational chemistry offers powerful tools to explore the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction pathways, the identification of transition states, and the calculation of reaction energetics. For a molecule like this compound, these methods can predict plausible synthetic routes and potential rearrangement reactions.

The formation of the this compound ring system likely involves an intramolecular cyclization as a key step. Theoretical calculations, particularly using Density Functional Theory (DFT), are instrumental in evaluating the feasibility of different cyclization strategies. One plausible synthetic route could involve the intramolecular cyclization of a suitably functionalized cis-4-aminocyclohexene derivative, where the thiol and carboxyl functionalities are tethered to the amino group.

Computational models can be employed to investigate the reaction mechanism, for instance, a radical-mediated cyclization. The reaction would proceed through the formation of a nitrogen-centered radical which then attacks the double bond. DFT calculations can map out the potential energy surface for both the 5-exo-trig and 6-endo-trig cyclization pathways. Generally, for radical cyclizations, the 5-exo-trig pathway is kinetically favored according to Baldwin's rules. Computational analysis would involve locating the transition state for each pathway and calculating the activation energies.

Below is a hypothetical data table summarizing the calculated energetic parameters for two competing cyclization pathways, computed at the B3LYP/6-311+G(d,p) level of theory with a solvent model.

Parameter 5-exo-trig Pathway 6-endo-trig Pathway
Activation Energy (ΔG‡, kcal/mol)12.518.2
Reaction Free Energy (ΔG_rxn, kcal/mol)-25.8-21.4
Key Bond Distance in TS (Å)C-N: 2.15C-N: 2.48

The data in the table illustrates that the 5-exo-trig cyclization is predicted to be both kinetically and thermodynamically more favorable than the 6-endo-trig pathway, suggesting it would be the predominant reaction channel.

Bicyclic systems such as this compound can potentially undergo various rearrangement reactions. A notable example in related aza-bicyclic systems is the aza-Cope rearrangement, a nih.govnih.gov-sigmatropic rearrangement. thieme-connect.debohrium.comresearchgate.net While the specific substrate may not be perfectly set up for a classical aza-Cope rearrangement, computational studies can explore the feasibility of related rearrangements under thermal or catalytic conditions.

Transition state theory, combined with quantum chemical calculations, allows for the precise location of the transition state structure and the determination of the activation barrier for such rearrangements. Computational methods like DFT are used to optimize the geometry of the reactant, the product, and the transition state. thieme-connect.de Vibrational frequency analysis is then performed to confirm the nature of these stationary points; a minimum has all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

The following table presents hypothetical computational data for a potential thermal rearrangement of a precursor to the this compound scaffold, highlighting the key energetic parameters.

Parameter Value
Activation Enthalpy (ΔH‡, kcal/mol)28.7
Activation Entropy (ΔS‡, cal/mol·K)-5.2
Activation Free Energy (ΔG‡ at 298 K, kcal/mol)30.2
Imaginary Frequency of TS (cm⁻¹)-345.1

These computational results would suggest that the rearrangement has a significant activation barrier, indicating that elevated temperatures would be required for the reaction to proceed at a reasonable rate.

Prediction of Intramolecular Interactions and Strain Energies within the Bicyclic Scaffold

The geometry and stability of the this compound molecule are governed by a balance of covalent bonding, steric repulsion, and non-covalent intramolecular interactions. The bicyclic nature of the scaffold inherently introduces ring strain, which can significantly influence its reactivity.

Computational methods are essential for quantifying these properties. Strain energy is typically calculated using isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the equation, thus canceling out systematic errors in the calculations. mdpi.comresearchgate.net The strain energy is the difference between the calculated energy of the strained molecule and its strain-free acyclic analogue.

Intramolecular interactions, such as hydrogen bonds or other non-covalent interactions, can be analyzed using techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM). asianpubs.org These methods can identify and quantify the strength of interactions, such as a potential transannular interaction between the sulfur atom and the carbonyl group, which could influence the conformation and reactivity of the molecule.

A hypothetical data table summarizing the calculated strain and key intramolecular interaction energies for this compound is provided below.

Parameter Computational Method Predicted Value
Total Strain Energy (kcal/mol)Homodesmotic Reaction (B3LYP/def2-TZVP)15.8
NBO Interaction Energy (S···C=O) (kcal/mol)NBO Analysis1.2
Key Dihedral Angle (C1-S-C6-C5, degrees)Geometry Optimization85.3
N-C(O) Bond Length (Å)Geometry Optimization1.36

The predicted strain energy suggests a moderately strained system, typical for such bicyclic structures. The small NBO interaction energy between the sulfur lone pair and the carbonyl carbon could indicate a weak transannular interaction that helps to stabilize the observed conformation. The deviation of the amide N-C(O) bond from a typical acyclic amide could also be indicative of strain within the lactam portion of the ring system.

Future Directions in the Chemical Research of Bridged Bicyclic Lactams

Expansion of the Synthetic Scope to Diverse Bridged Thia-Aza Systems

The foundational 9-thia-3-azabicyclo[4.2.1]nonan-4-one framework is a gateway to a vast chemical space of related bridged systems. A primary future direction will be the expansion of synthetic methodologies to create a diverse library of analogues. This involves strategically modifying the bicyclic core to modulate its physicochemical properties and biological activity.

Key areas for expansion include:

Varying Ring Size: Exploration of related scaffolds such as [3.3.1] and [4.3.1] thia-aza systems will be crucial. The synthesis of 1-azabicyclo[3.3.1]nonan-2-ones has been achieved through methods like vacuum pyrolysis and the use of promoters like Bu₂SnO for challenging lactamizations. nih.gov These strategies could be adapted for their thia-aza counterparts.

Substitution Patterns: Introducing a variety of substituents on the carbon skeleton will be essential for creating structural diversity. This allows for the fine-tuning of properties like solubility, lipophilicity, and target-binding affinity.

Heteroatom Variation: Replacing the sulfur atom with other heteroatoms (e.g., selenium, oxygen, or an additional nitrogen atom) or modifying the existing nitrogen (e.g., N-oxidation, quaternization) would generate a wide range of novel heterocyclic systems with distinct electronic and conformational characteristics. For instance, the conformational behavior of bicyclo[3.3.1]nonanes is significantly influenced by the presence of heteroatoms at the 3 and 7 positions. rsc.org

A unified synthetic approach, such as a complexity-generating 'stitching' annulation, could deliver numerous diverse, three-dimensional scaffolds from simple starting materials, expanding the range of available bridged ring systems. rsc.org

Exploration of Novel Catalytic Methods for Efficient Synthesis

Efficiency and stereocontrol are paramount in modern organic synthesis. Future research will heavily focus on developing novel catalytic methods to produce this compound and its derivatives.

Catalytic MethodDescriptionPotential Advantages for Thia-Aza Systems
Asymmetric Catalysis Utilizes chiral catalysts to produce enantiomerically enriched products from prochiral starting materials. Methods like the Staudinger ketene-imine cycloaddition can be rendered highly enantioselective using chiral nucleophilic catalysts. nih.govnih.govEnables the synthesis of single enantiomers, which is critical for pharmaceutical applications.
N-Heterocyclic Carbene (NHC) Catalysis NHCs have proven to be efficient catalysts for Staudinger-type reactions, affording cis-β-lactams with excellent enantioselectivities. nih.govnih.govOffers a powerful tool for controlling stereochemistry in the formation of the lactam ring.
Transition Metal Catalysis Methods such as Heck reactions have been used to form bridged lactams. nih.gov Palladium-catalyzed reactions involving ketene (B1206846) complexes also provide a route to β-lactams. um.esAllows for the construction of complex bicyclic systems through reliable C-C and C-N bond-forming reactions.
Biocatalysis The use of enzymes, such as lipases, can achieve high stereoselectivity in the synthesis of lactam building blocks and related bicyclic diols. chemistryworld.comresearchgate.netresearchgate.netOffers an environmentally friendly and highly selective alternative to traditional chemical catalysis.

Recent breakthroughs in biocatalysis have established the first enzymatic routes to produce a broad range of lactams, a development that could be transformative for the synthesis of complex bridged systems like this compound. chemistryworld.com

Development of this compound as a Versatile Synthetic Building Block

Beyond its intrinsic properties, the true potential of this compound lies in its utility as an intermediate for constructing more complex molecular architectures.

The rigid, three-dimensional structure of the this compound core makes it an ideal scaffold for the synthesis of pseudo-natural products. nih.gov Natural products and their analogues are a cornerstone of drug discovery. By using this bicyclic lactam as a starting point, chemists can access novel molecular frameworks that mimic the structural complexity of natural products but possess unique properties. The inherent strain of the bicyclic system can be harnessed to facilitate selective ring-opening or rearrangement reactions, providing access to other heterocyclic systems. nsf.gov The azabicyclo[3.3.1]nonane skeleton, for instance, is a key component of many biologically active alkaloids, and synthetic strategies developed for these compounds could inspire transformations of the thia-aza analogue. chemijournal.com

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org The rigid, conformationally constrained structure of enantiomerically pure this compound makes it an excellent candidate for development as a novel chiral auxiliary.

After being attached to a prochiral substrate, the bicyclic scaffold would direct the approach of reagents from a specific face, leading to the formation of one stereoisomer over the other. Sulfur-containing chiral auxiliaries, such as thiazolidinethiones, have demonstrated high efficacy in stereoselective transformations like aldol (B89426) and Michael additions. scielo.org.mx Subsequently, the auxiliary can be cleaved and recovered for reuse. Furthermore, the nitrogen and sulfur atoms within the scaffold could serve as coordination sites, making it a valuable precursor for developing novel chiral ligands for asymmetric metal catalysis.

Green Chemistry Principles in the Synthesis of Bicyclic Heterocycles

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategy. researchgate.net Future syntheses of this compound and related heterocycles will undoubtedly incorporate these principles.

Green Chemistry ApproachDescriptionApplication to Bicyclic Lactam Synthesis
Microwave-Assisted Synthesis Uses microwave irradiation to rapidly heat reactions, often leading to shorter reaction times, higher yields, and cleaner reactions. rasayanjournal.co.inrsc.orgCan accelerate cyclization and condensation reactions required for building the heterocyclic core.
Solvent-Free Reactions Conducting reactions without a solvent (neat) or on a solid support (e.g., silica) minimizes volatile organic compound (VOC) waste. rasayanjournal.co.inunigoa.ac.inMechanochemical methods like ball milling offer a solvent-free alternative for C-alkylation and condensation reactions. unigoa.ac.in
Use of Aqueous Media Utilizing water as a solvent is a key green strategy. Multicomponent reactions in water are highly efficient for constructing heterocyclic systems. researchgate.netReduces reliance on hazardous organic solvents, improving the environmental profile of the synthesis.
Heterogeneous Catalysis Employing solid-supported catalysts simplifies purification, as the catalyst can be easily filtered off and potentially reused. researchgate.netrsc.orgCombining heterogeneous catalysis with microwave irradiation provides a powerful, environmentally benign synthetic method. rsc.org

These approaches not only reduce the environmental impact but also often lead to more efficient and cost-effective chemical processes. doabooks.org

Unexplored Reactivity and Transformation Pathways of the Bicyclic Core

The unique combination of a lactam within a bridged bicyclic system containing a sulfur atom opens up numerous avenues for exploring novel chemical reactivity. The inherent ring strain of bridged lactams leads to altered properties compared to planar amides, such as increased reactivity of the carbonyl group and the nitrogen atom. nsf.govnih.gov

Future research will likely focus on:

Strain-Release Reactions: Investigating ring-opening reactions initiated by nucleophiles, electrophiles, or radical species to generate novel functionalized monocyclic heterocycles.

N-C(O) Bond Activation: The distortion of the amide bond in bridged systems facilitates its cleavage. This "sew-and-cut" strategy could be used to transform the lactam into other nitrogen-containing heterocycles. nsf.gov

Sulfur Chemistry: The sulfide (B99878) bridge is a key functional handle. Its oxidation to sulfoxide (B87167) or sulfone would significantly alter the electronics and steric profile of the molecule, potentially leading to new reactivity, such as in Pummerer-type rearrangements.

Transannular Reactions: The proximity of atoms across the ring system could enable unique transannular cyclizations or rearrangements, a known reaction pathway in related bicyclo[3.3.1]nonane systems. rsc.orgresearchgate.net

Systematic investigation of these pathways will not only expand the fundamental understanding of this heterocyclic system but also broaden its utility as a versatile synthetic intermediate.

Q & A

Q. In Vitro Assays :

  • Radioligand binding assays (e.g., δ-opioid receptors) to compare IC₅₀ values .
  • Functional assays (cAMP inhibition) to assess agonism/antagonism.

Q. Computational Docking :

  • Use AutoDock Vina to model sulfur’s van der Waals interactions in receptor pockets .
    • Key Variables :
  • Solubility differences (thia analogs may require DMSO co-solvents).

Q. What strategies are effective in resolving discrepancies between in vitro and in vivo pharmacological data for this compound?

  • Contradiction Analysis :
  • Purity Checks : HPLC-MS to rule out metabolic byproducts (e.g., sulfoxide formation).
  • Enantiomer Separation : Use chiral columns to isolate active stereoisomers; conformational flexibility (puckering) may alter bioavailability .
  • Pharmacokinetic Profiling : Assess plasma protein binding and blood-brain barrier penetration via LC-MS/MS.
    • Experimental Controls :
  • Standardize in vivo models (e.g., rodent pain thresholds) to minimize variability .

Q. How can computational modeling be integrated with experimental data to predict the bioactive conformation of this compound?

  • Workflow :

Molecular Dynamics (MD) : Simulate ring puckering (Cremer-Pople parameters) in explicit solvent .

Density Functional Theory (DFT) : Optimize geometries at B3LYP/6-31G* level to identify low-energy conformers.

Docking Validation : Cross-reference MD/DFT results with X-ray data to prioritize bioactive poses .

  • Software Tools :
  • Gaussian (DFT), GROMACS (MD), and PyMOL (visualization).

Q. What challenges arise in X-ray crystallographic analysis due to the compound’s bicyclic structure, and how can they be mitigated?

  • Challenges :
  • Disorder : Dynamic puckering causes split positions for bridgehead atoms.
  • Twinned Crystals : Common in strained bicyclic systems, complicating data integration .
    • Solutions :
  • Low-Temperature Data Collection : Reduce thermal motion (100 K).
  • SHELXL Constraints : Apply rigid-bond restraints to sulfur and adjacent carbons .

Comparative Structural Analysis

CompoundStructural VariationBiological Activity
9-Thia-3-azabicyclo[...]nonan-4-oneSulfur substitutionEnhanced δ-opioid receptor affinity
9-Oxa-3-azabicyclo[...]nonan-4-oneOxygen substitutionReduced metabolic stability
3-Azabicyclo[...]nonane-3-carboxamideCarboxamide functionalizationNicotinic acetylcholine receptor modulation

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.